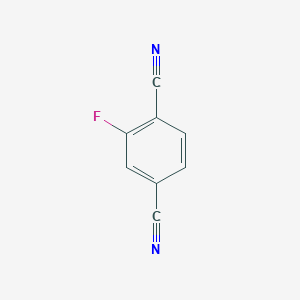
R-Clvp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-Clvp is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of Clavulanic acid, which is a beta-lactamase inhibitor. R-Clvp has been found to have a wide range of applications, including its use as a potential anticancer agent, antiviral agent, and an inhibitor of bacterial biofilm formation.
Mechanism Of Action
The mechanism of action of R-Clvp is not fully understood. However, studies have shown that it acts by inhibiting the growth and proliferation of cancer cells. It does this by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical And Physiological Effects
R-Clvp has been found to have a range of biochemical and physiological effects. Studies have shown that it has potent antioxidant activity, which may contribute to its anticancer properties. Additionally, R-Clvp has been found to have anti-inflammatory and immunomodulatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using R-Clvp in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of action of anticancer agents. However, one of the limitations of using R-Clvp in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research on R-Clvp. One potential direction is to further study its anticancer properties and identify the specific mechanisms by which it induces cell cycle arrest and apoptosis in cancer cells. Another potential direction is to investigate its potential as an antiviral agent. Additionally, more research is needed to understand the potential applications of R-Clvp in inhibiting bacterial biofilm formation.
Conclusion:
In conclusion, R-Clvp is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications as an anticancer agent, antiviral agent, and an inhibitor of bacterial biofilm formation. Its potent anticancer activity and other biochemical and physiological effects make it an ideal candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential applications in various fields.
Synthesis Methods
The synthesis of R-Clvp involves the chemical modification of Clavulanic acid. This modification involves the replacement of the carboxylic acid group with an amide group. The resulting compound is R-Clvp, which has been found to have improved pharmacological properties compared to Clavulanic acid.
Scientific Research Applications
R-Clvp has been found to have a wide range of potential applications in scientific research. One of its most promising applications is its use as an anticancer agent. Studies have shown that R-Clvp has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
properties
CAS RN |
139468-40-9 |
|---|---|
Product Name |
R-Clvp |
Molecular Formula |
C78H97N13O15S2 |
Molecular Weight |
1520.8 g/mol |
IUPAC Name |
4-[[(5S)-5-amino-6-[[2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohex-3-en-1-yl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-6-oxohexyl]carbamoyl]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C78H97N13O15S2/c1-8-105-51-27-22-47(23-28-51)37-57(83-65(93)42-78(108)32-14-10-15-33-78)71(97)84-58(36-46-18-11-9-12-19-46)73(99)88-68(45(2)3)75(101)85-59(41-64(80)92)72(98)86-60(44-107)76(102)91-35-17-21-61(91)74(100)87-66(94)43-82-70(96)56(79)20-13-16-34-81-69(95)48-24-29-52(77(103)104)55(38-48)67-53-30-25-49(89(4)5)39-62(53)106-63-40-50(90(6)7)26-31-54(63)67/h9-12,14,18-19,22-31,38-40,45,56-61,68H,8,13,15-17,20-21,32-37,41-44,79H2,1-7H3,(H12-,80,81,82,83,84,85,86,87,88,92,93,94,95,96,97,98,99,100,101,103,104,107,108)/t56-,57+,58-,59-,60-,61-,68-,78?/m0/s1 |
InChI Key |
SYKQAUMNGCITMM-XFWDJTBKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)NC(=O)CNC(=O)[C@H](CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(=O)CNC(=O)C(CCCCNC(=O)C4=CC(=C(C=C4)C(=O)[O-])C5=C6C=CC(=CC6=[O+]C7=C5C=CC(=C7)N(C)C)N(C)C)N)NC(=O)CC8(CCC=CC8)S |
synonyms |
(beta-mercapto-beta,beta-cyclopentamethyleme propionic acid)-2-(O-ethyl)Tyr-4-Val-8-Lys-N(6)carboxytetramethylrhodamine vasopressin R-CLVP vasopressin, 1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)Tyr(2)-Val(4)-Lys(8)-N(6)-carboxytetramethylrhodamine- vasopressin,1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid)-(O-ethyl)tyrosyl(2)-valyl(4)-lysine(8)-N(6)-carboxytetramethylrhodamine- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



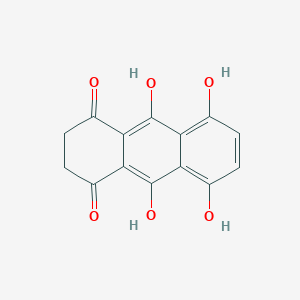
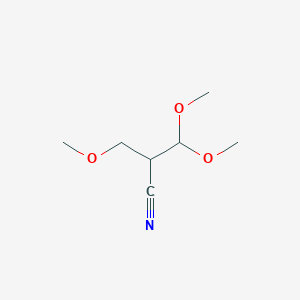
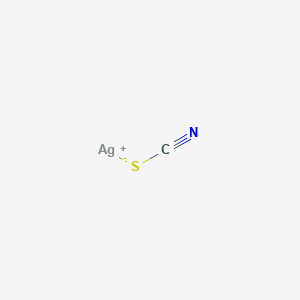
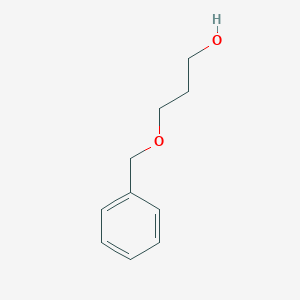
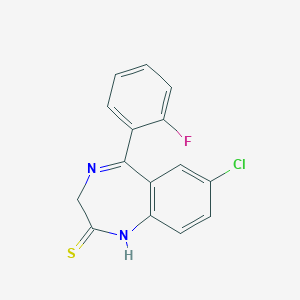
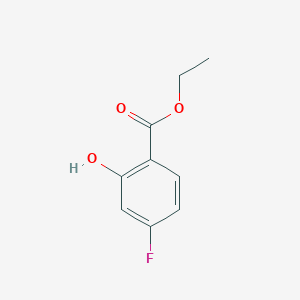
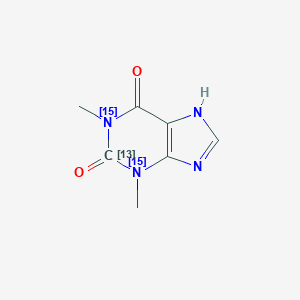
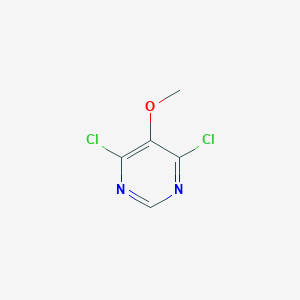
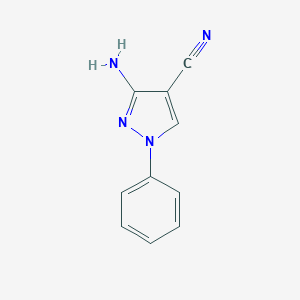
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
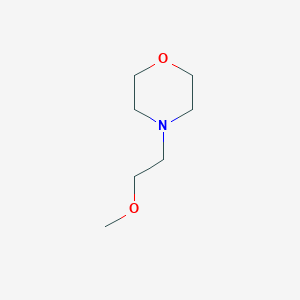
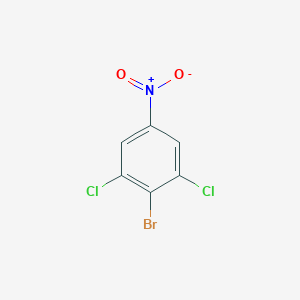
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)
